(1-Butylpyrrolidin-3-yl)methanamine
Overview
Description
(1-Butylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylpyrrolidin-3-yl)methanamine typically involves the reaction of 1-chlorobutane with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclization of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride with a butanone derivative and 4-chlorobenzoylacetonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Butylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using catalytic hydrogenation or other reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride
Solvents: Acetonitrile, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1-Butylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Butylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Isobutylpyrrolidin-3-yl)methanamine: Similar in structure but with an isobutyl group instead of a butyl group.
(1-Methylpyrrolidin-3-yl)methanamine: Contains a methyl group instead of a butyl group.
Uniqueness
(1-Butylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group provides distinct steric and electronic properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1-butylpyrrolidin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-5-11-6-4-9(7-10)8-11/h9H,2-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQDCCSMHQUNBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90796-51-3 | |
Record name | (1-butylpyrrolidin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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